molecular formula C8H15ClO B14637869 6-Chloro-2,2-dimethylhexanal CAS No. 52387-41-4

6-Chloro-2,2-dimethylhexanal

Cat. No.: B14637869
CAS No.: 52387-41-4
M. Wt: 162.66 g/mol
InChI Key: DISJQPXLQNQPIM-UHFFFAOYSA-N
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Description

6-Chloro-2,2-dimethylhexanal is an organic compound with the molecular formula C8H15ClO It is a chlorinated aldehyde, characterized by the presence of a chlorine atom and two methyl groups attached to a hexanal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,2-dimethylhexanal can be achieved through several methods. One common approach involves the chlorination of 2,2-dimethylhexanal using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically occurs in the presence of a catalyst and at elevated temperatures to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,2-dimethylhexanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.

Major Products Formed

    Oxidation: 6-Chloro-2,2-dimethylhexanoic acid.

    Reduction: 6-Chloro-2,2-dimethylhexanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-2,2-dimethylhexanal has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-2,2-dimethylhexanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chlorine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-methyl-4-quinolinamine: Another chlorinated compound with different structural features and applications.

    2-Chloro-6-(trichloromethyl)pyridine: A compound with multiple chlorine atoms and distinct chemical properties.

Uniqueness

6-Chloro-2,2-dimethylhexanal is unique due to its specific structural arrangement, which imparts distinct reactivity and potential applications. Its combination of a chlorinated aldehyde with two methyl groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.

Properties

CAS No.

52387-41-4

Molecular Formula

C8H15ClO

Molecular Weight

162.66 g/mol

IUPAC Name

6-chloro-2,2-dimethylhexanal

InChI

InChI=1S/C8H15ClO/c1-8(2,7-10)5-3-4-6-9/h7H,3-6H2,1-2H3

InChI Key

DISJQPXLQNQPIM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCCCl)C=O

Origin of Product

United States

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